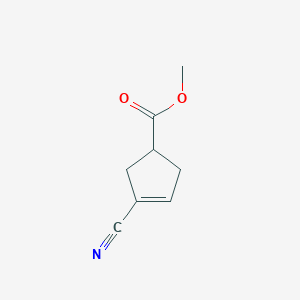

Methyl 3-cyanocyclopent-3-ene-1-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“Methyl 3-cyanocyclopent-3-ene-1-carboxylate” is a chemical compound with the molecular formula C8H9NO2 . It is also known by its IUPAC name, this compound .

Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the InChI code: 1S/C8H9NO2/c1-11-8(10)7-3-2-6(4-7)5-9/h2,7H,3-4H2,1H3 .Physical and Chemical Properties Analysis

“this compound” has a molecular weight of 151.16 . It is a liquid at room temperature . More specific physical and chemical properties such as melting point, boiling point, and density are not provided in the available resources .Aplicaciones Científicas De Investigación

Synthesis and Application in Organic Chemistry

Cyclopropene Derivatives as Building Blocks : The utility of methyl 3,3-dimethylcyclopropene-1-carboxylate in [2+2] cycloaddition reactions with enamines demonstrates the potential for similar compounds like Methyl 3-cyanocyclopent-3-ene-1-carboxylate to serve as versatile building blocks in organic synthesis. These reactions facilitate the construction of complex cyclic structures, highlighting the application in synthesizing cyclopentenols and macrocycles with diverse functionalities (Franck-Neumann, Miesch, & Kempf, 1989).

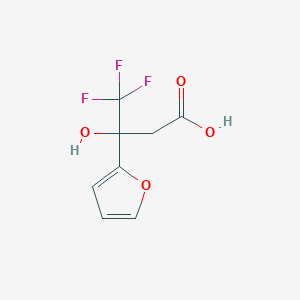

Trifluoromethylated Cyclic Building Blocks : The synthesis of 1-(trifluoromethyl)cyclopent-3-ene-1-carboxylic acid derivatives showcases the importance of such compounds as building blocks. Their use as platforms for a variety of difunctional trifluoromethylcyclopentane derivatives underlines the broader application of this compound in synthesizing functionally rich cyclic compounds (Grellepois, Kikelj, Coia, & Portella*, 2012).

Intramolecular Ritter Reaction : Research on the methyl 2-(cyanoethyl)-1-hydroxy-2-indane-carboxylate highlights the unexpected outcomes in the application of intramolecular reactions, suggesting that compounds like this compound could similarly participate in or influence novel reaction pathways (Justribó & Colombo, 2003).

Functional Materials and Catalysis

- Catalysis and Polymerization : Studies on palladium(II) and palladium(II) nitrile catalysts for the addition polymerization of norbornene derivatives underline the potential application of related compounds in catalysis and material science. The synthesis of cycloaliphatic polyolefins with functional groups from these reactions points to the utility of this compound in developing new polymeric materials (Mathew, Reinmuth, Melia, Swords, & Risse, 1996).

Enantioselective Synthesis and Medicinal Chemistry

- Enantioselective Synthesis : The Lewis acid-catalyzed ring-opening reactions demonstrate the potential for enantioselective synthesis, implying the versatility of this compound in asymmetric synthesis and the production of chiral compounds (Lifchits & Charette, 2008).

Safety and Hazards

The safety information available indicates that “Methyl 3-cyanocyclopent-3-ene-1-carboxylate” is a hazardous substance. It has been assigned the GHS07 pictogram, with the signal word “Warning”. Hazard statements include H302, H312, H315, H319, H332, H335, indicating potential hazards upon ingestion, skin contact, eye contact, and inhalation .

Propiedades

IUPAC Name |

methyl 3-cyanocyclopent-3-ene-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO2/c1-11-8(10)7-3-2-6(4-7)5-9/h2,7H,3-4H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMDNVPSYEDGMHV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CC=C(C1)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Methyl-5-((4-methylpiperidin-1-yl)(thiophen-2-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2780665.png)

![6-[1-(3-chlorophenyl)-1H-pyrazol-5-yl]-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B2780673.png)

![6-(4-Ethoxyphenyl)-2-(3-hydroxypropyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2780678.png)

![2-methyl-3-phenyl-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9(4H)-one](/img/structure/B2780679.png)